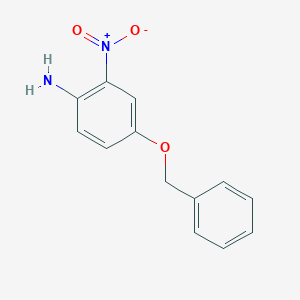

4-(Benzyloxy)-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93775. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVXQZRIRQLMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294043 | |

| Record name | 4-(benzyloxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26697-35-8 | |

| Record name | 26697-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Benzyloxy)-2-nitroaniline (CAS: 26697-35-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-nitroaniline, a key chemical intermediate with significant potential in pharmaceutical development and materials science. This document outlines its physicochemical properties, synthesis protocols, potential biological applications, and essential safety information.

Physicochemical and Spectroscopic Properties

This compound is a nitroaromatic organic compound.[1] Its structure features a benzyloxy substituent para to an amino group and a nitro group ortho to the amino group, making it a versatile building block in organic synthesis.[1] The presence of both electron-donating (benzyloxy, amino) and electron-withdrawing (nitro) groups influences its chemical reactivity and potential for biological interaction.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26697-35-8 | [1][3][4] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][4] |

| Molecular Weight | 244.25 g/mol | [1][4] |

| Melting Point | 106 °C to 143 °C (Range from different sources) | [4] |

| Boiling Point | 443.6 ± 30.0 °C (Predicted) | |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Powder | [3] |

| Solubility | Soluble in organic solvents like chloroform. | |

| Storage | Room temperature or under refrigeration. | [3] |

Table 2: Spectroscopic Data Summary

| Technique | Data | Source(s) |

| ¹H NMR, ¹³C NMR | Specific experimental spectra not publicly available. | [3] |

| Mass Spectrometry | Specific experimental spectra not publicly available. | [3] |

| Infrared (IR) | For the close analog N-benzyl-4-nitroaniline, key absorption bands are reported at 3365 cm⁻¹ (N-H stretch) and 1603 cm⁻¹ (C=C aromatic). IR spectra are expected to confirm the presence of -NH₂ and nitro groups. | [1] |

Synthesis and Key Reactions

The primary synthesis route for this compound involves the benzylation of a substituted aminophenol. A key subsequent reaction is the reduction of the nitro group to form the corresponding diamine, a critical step for creating more complex heterocyclic structures.

Experimental Protocol: Synthesis of this compound

This protocol is based on the benzylation of 2-nitro-4-hydroxyaniline.[4]

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

2-nitro-4-hydroxyaniline (28.87 g, 187.5 mmol)

-

Benzyl bromide (22.3 ml, 187.5 mmol)

-

Potassium carbonate (K₂CO₃) (77.6 g)

-

Methyl ethyl ketone (MEK) (600 ml)

-

Hexane

-

Reaction flask (1000 ml), reflux condenser, heating mantle, filtration apparatus.

Procedure:

-

Combine 2-nitro-4-hydroxyaniline (28.87 g), potassium carbonate (77.6 g), and methyl ethyl ketone (600 ml) in a 1000 ml reaction flask.

-

Add benzyl bromide (22.3 ml) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After 3 hours, cool the mixture and evaporate the solvent to dryness under reduced pressure.

-

Triturate the resulting residue with hexane to precipitate the solid product.

-

Filter the solid product and dry it under a vacuum.

-

The expected yield of this compound is approximately 40 g (88.9%).[4]

Key Reaction: Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 4-(Benzyloxy)-2-phenylenediamine . This transformation is crucial for its use as a building block in pharmaceuticals, particularly for synthesizing heterocyclic compounds.[1]

General Protocol (Representative): A common method for this reduction uses tin(II) chloride in an acidic medium.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve tin(II) chloride dihydrate in a mixture of ethanol and concentrated HCl.

-

Heat the solution to approximately 70°C.

-

Add this compound portion-wise to the hot solution, maintaining a gentle reflux.

-

After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a NaOH solution to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the diamine.

Biological Context and Applications

This compound serves as a valuable intermediate in several research and development areas due to its reactive functional groups.[1][2]

Key Application Areas:

-

Pharmaceutical Synthesis: It is a precursor for more complex molecules and active pharmaceutical ingredients (APIs).[1]

-

Cancer Research: The compound and its derivatives are being investigated as potential inhibitors of protein tyrosine kinases (PTKs), which are critical enzymes in cell signaling pathways often dysregulated in cancer.[1]

-

Dermatology: Preliminary studies suggest the compound may influence melanin excretion, indicating potential applications in treatments for pigmentation disorders.[1]

-

Materials Science: It is used in the synthesis of specialized polymers, where its incorporation can enhance thermal stability and mechanical properties.[1]

Potential Mechanism: Protein Tyrosine Kinase (PTK) Inhibition

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical "on" switch in many cellular signaling pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases are constitutively active, leading to uncontrolled cell growth. Small molecule inhibitors, such as derivatives of this compound, are designed to compete with ATP at its binding site on the kinase, thereby preventing phosphorylation and blocking the downstream signaling cascade.[5]

Potential Mechanism: Modulation of Melanogenesis

Melanogenesis is the complex process of producing melanin, the primary pigment in skin. The rate-limiting enzyme in this pathway is tyrosinase, which initiates the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. Dopaquinone is a precursor to both brown-black eumelanin and red-yellow pheomelanin. Compounds that inhibit tyrosinase activity are of great interest in dermatology for treating hyperpigmentation. Preliminary studies suggest that this compound may affect melanin excretion, implying an interaction with the melanogenesis pathway.[1]

Safety and Handling

As with other nitroaniline compounds, this compound requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3] |

| Precautionary | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

General Handling Precautions:

-

Avoid inhalation, ingestion, and skin contact.

-

Use in a well-ventilated area or fume hood.

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.

References

4-(Benzyloxy)-2-nitroaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides the core physicochemical properties of 4-(Benzyloxy)-2-nitroaniline, a compound of interest in organic synthesis and pharmaceutical research.

Chemical Identity and Properties

This compound is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals.[1] Its structure features a benzyloxy group and a nitro group on an aniline backbone.[2]

A summary of its key molecular data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 244.25 g/mol | [2][3][5] |

| CAS Number | 26697-35-8 | [3][4][5] |

Logical Relationship of Functional Groups

The chemical reactivity and potential applications of this compound are dictated by the interplay of its three primary functional groups: the aniline amine group, the ortho-positioned nitro group, and the para-positioned benzyloxy group. The relationships and potential transformations of these groups are key to its role as a synthetic building block.

Caption: Functional groups of this compound and their synthetic potential.

References

Technical Guide: Physical and Structural Properties of 4-(Benzyloxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical, spectral, and structural properties of 4-(Benzyloxy)-2-nitroaniline (CAS No. 26697-35-8). An aromatic compound featuring benzyloxy, nitro, and aniline functionalities, it serves as a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] This document collates available quantitative data into structured tables, presents detailed experimental protocols for its synthesis and characterization, and includes workflow diagrams to illustrate key processes.

Core Physical and Chemical Properties

This compound is a solid organic compound whose properties are influenced by the electron-donating benzyloxy group and the electron-withdrawing nitro group on the aniline frame. These substitutions create a conjugated system that impacts its chemical reactivity and optical properties.

| Property | Value | Reference(s) |

| CAS Number | 26697-35-8 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [2] |

| Molecular Weight | 244.25 g/mol | [1] |

| Appearance | Red, plate-like crystals | [2] |

| Melting Point | 106 °C | [2] |

| Solubility | Soluble in many organic solvents; limited water solubility (inferred from analogs). |

Structural and Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insight into the three-dimensional structure of this compound. The molecule features a notable twist between the nitrophenylamine and benzyl ring systems. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π stacking interactions.[2]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | P 2₁/c | [2] |

| Unit Cell Dimensions | a = 5.7578 (12) Åb = 26.192 (6) Åc = 7.7338 (16) Åβ = 90.159 (4)° | [2] |

| Volume (V) | 1166.3 (4) ų | [2] |

| Z (Molecules per unit cell) | 4 | [2] |

| Calculated Density (Dx) | 1.391 Mg m⁻³ | [2] |

| Dihedral Angle | 65.8 (2)° (between the benzene rings) | [2] |

Spectroscopic Properties

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While complete experimental spectra are not widely published, characteristic features can be predicted based on its functional groups and data from analogous compounds.

3.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments | Reference(s) |

| N–H Stretch (Amine) | ~3365 | Typical for primary aromatic amines. | [1] |

| C=C Stretch (Aromatic) | ~1603 | Indicates the presence of the benzene rings. | [1] |

| NO₂ Stretch (Nitro) | ~1520 | Characteristic of nitroaromatic compounds. | [1] |

| C–O Stretch (Ether) | ~1250 | Corresponds to the benzyl ether linkage. | [1] |

3.2 UV-Visible (UV-Vis) Spectroscopy The conjugated system of this compound is expected to produce strong absorption in the UV-Vis region. The structurally related compound 4-Methoxy-2-nitroaniline exhibits strong UV-Vis absorption at 380 nm, which is attributed to charge transfer between the electron-donating methoxy group and the electron-accepting nitro group.[1] A similar charge transfer interaction is anticipated for this compound.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental ¹H and ¹³C NMR spectral data for this compound are not readily available in the cited literature. However, NMR is a crucial technique to confirm the regioselectivity of the substituents through the analysis of aromatic proton splitting patterns.[1]

Experimental Protocols

4.1 Synthesis of this compound The following protocol is based on a reported laboratory synthesis.[2]

-

Reactant Preparation : To a reaction vessel, add 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline and 600 ml of methyl ethyl ketone (MEK).

-

Addition of Reagents : Add 77.6 g of potassium carbonate and 22.3 ml (187.5 mmol) of benzyl bromide to the mixture.

-

Reaction : Heat the reaction mixture at reflux for a period of 3 hours.

-

Work-up : After cooling, evaporate the solvent to dryness.

-

Purification : Triturate the resulting residue in hexane, filter the solid, and dry it under vacuum to yield the final product. An 88.9% yield (40 g) has been reported using this method.[2]

4.2 Single-Crystal X-ray Diffraction The following is a standard protocol for obtaining crystallographic data, as performed for this compound.[2]

-

Crystal Growth : Grow suitable single crystals by slow evaporation from an acetone solution at 277 K.

-

Data Collection : Mount a selected crystal (e.g., a 0.30 × 0.20 × 0.06 mm red plate) on a diffractometer, such as a Bruker SMART 4K CCD area-detector.

-

Experimental Conditions : Conduct the measurement at a controlled temperature (e.g., 297 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Data Acquisition : Collect diffraction data using a series of φ and ω scans.

-

Structure Solution and Refinement : Process the collected data to solve the crystal structure. Refine the H atoms on the amine group freely with isotropic displacement parameters, while positioning other H atoms geometrically and refining them using a riding model.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

References

Technical Guide: Physicochemical Characterization of 4-(Benzyloxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of 4-(Benzyloxy)-2-nitroaniline (CAS No: 26697-35-8), a key physicochemical property for substance identification, purity assessment, and quality control in research and development.

Core Data Presentation

The melting point of a crystalline solid is a critical physical constant used to characterize the substance. It is defined as the temperature at which the solid phase is in equilibrium with the liquid phase. For a pure substance, this transition typically occurs over a narrow temperature range.

| Parameter | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 26697-35-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [4][6] |

| Molecular Weight | 244.25 g/mol | [3][5][6] |

| Melting Point | 106 °C | [1] |

Experimental Protocols

Precise determination of the melting point is essential for the characterization of this compound. The following protocols outline standard methodologies for this purpose.

Capillary Melting Point Determination

This is the most common method for determining the melting point of a solid organic compound.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[7] Introduce a small amount of the powdered sample into the open end of a capillary tube. Pack the sample into the sealed end by gently tapping the tube on a hard surface to form a compact column of 1-3 mm in height.[1][7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Initial Determination (Rapid Heating): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new capillary with the sample and place it in the apparatus. Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[2] For a pure compound, this range should be narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting range.[8]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9] It provides a highly accurate determination of the melting point.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into a sample pan.[10] Seal the pan using a crimper.

-

Apparatus Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

-

Data Analysis: The melting point is determined from the resulting thermogram. The onset of the endothermic peak corresponds to the beginning of melting, and the peak of the endotherm represents the melting point.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound, culminating in melting point determination.

Caption: Workflow for Synthesis and Melting Point Characterization.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. torontech.com [torontech.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. dl.icdst.org [dl.icdst.org]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility of 4-(Benzyloxy)-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(Benzyloxy)-2-nitroaniline, a key intermediate in the synthesis of various organic molecules. While quantitative solubility data in organic solvents is not extensively available in peer-reviewed literature, this document compiles existing qualitative information and provides a comprehensive, adaptable experimental protocol for its determination. Furthermore, this guide includes visualizations of relevant chemical pathways and experimental workflows to support research and development activities.

Introduction to this compound

This compound (CAS No: 26697-35-8) is a nitroaromatic compound with the molecular formula C₁₃H₁₂N₂O₃. Its structure, featuring a benzyloxy group at the 4-position and a nitro group at the 2-position of an aniline ring, makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic compounds. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents within publicly accessible scientific literature. However, qualitative solubility information indicates its solubility in several common laboratory solvents.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

Quantitative Solubility of Structurally Related Compounds

To provide a comparative context, the following tables present quantitative solubility data for the parent compounds, 2-nitroaniline and 4-nitroaniline, in various organic solvents. This information can offer insights into the potential solubility behavior of this compound, although experimental verification is essential.

Table 2.1: Quantitative Solubility of 2-Nitroaniline

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 25 | 158.5 |

| Benzene | 23.2 | 27.42 |

| Carbon Tetrachloride | 20 | 1.18 |

| Chloroform | 20 | 27.83 |

| Ethanol (abs.) | 25 | 27.87 |

| Water | 20 | 0.08932 |

Table 2.2: Quantitative Solubility of 4-Nitroaniline

| Solvent | Solubility ( g/100 g of solvent) |

| Methanol | 10.43 |

| Diethyl Ether | 16.39 |

| Ethanol | 17.12 |

| Trichloromethane | 43.29 |

| Benzene | 50.51 |

| Toluene | 76.34 |

| Carbon Tetrachloride | 588.24 |

| Water | 1,250.00 |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in organic solvents using the isothermal saturation method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Calibrated pipettes

-

Syringe filters (chemically compatible with the chosen solvents)

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker or on the magnetic stirrer. Allow the mixtures to equilibrate at a constant temperature for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution and crystallization rates reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.

-

Gravimetric Analysis:

-

Transfer the accurately measured volume of the supernatant to a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven set to a temperature below the decomposition point of the solute may be used.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a drying oven or vacuum desiccator.

-

Record the final weight of the container and the dried solute.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with solute) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100

Considerations

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration process, as solubility is highly temperature-dependent.

-

Purity: The purity of both the solute and the solvent can significantly affect the solubility results. Use high-purity materials.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the solute, solvent, and agitation rate. It is advisable to perform a preliminary experiment to determine the optimal equilibration time.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

Caption: Isothermal Saturation and Gravimetric Analysis Workflow.

Potential Reactions of this compound

Caption: Key Reactions of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of 4-(Benzyloxy)-2-nitroaniline

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a nitroaromatic compound with applications as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing detailed structural data and experimental methodologies.

Molecular Structure and Crystallography

The title compound, with the chemical formula C₁₃H₁₂N₂O₃, consists of a nitroaniline core functionalized with a benzyloxy group.[2] The crystal structure is characterized by a notable dihedral angle between the two benzene rings.

Crystal Data and Structure Refinement

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

| Crystal Data | |

| Chemical formula | C₁₃H₁₂N₂O₃ |

| Molar mass | 244.25 g/mol |

| Crystal system, space group | Monoclinic, P2₁/c |

| Temperature | 297 K |

| a, b, c (Å) | a = 7.789 (2), b = 21.077 (5), c = 7.561 (2) |

| β (°) | 106.13 (3) |

| Volume (ų) | 1189.3 (5) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.36 |

| Absorption coefficient (mm⁻¹) | 0.10 |

| F(000) | 512 |

| Crystal size (mm) | 0.30 x 0.20 x 0.10 |

| Data Collection and Refinement | |

| Diffractometer | Bruker SMART 1000 CCD |

| Radiation type | Mo Kα |

| θ range for data collection (°) | 2.1–26.0 |

| Index ranges | -9 ≤ h ≤ 9, -26 ≤ k ≤ 25, -9 ≤ l ≤ 9 |

| Reflections collected | 8408 |

| Independent reflections | 2334 [R(int) = 0.043] |

| Refinement method | Full-matrix least-squares on F² |

| Data/restraints/parameters | 2334 / 0 / 164 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.132 |

| R indices (all data) | R₁ = 0.092, wR₂ = 0.150 |

| Largest diff. peak and hole (e Å⁻³) | 0.18 and -0.22 |

Molecular Geometry

The molecular structure of this compound reveals a dihedral angle of 65.8 (2)° between the planes of the two benzene rings.[2] The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds and C—H···π interactions, which link the molecules into a network structure.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of 2-nitro-4-hydroxyaniline with benzyl bromide.[3]

-

Materials: 2-nitro-4-hydroxyaniline (28.87 g, 187.5 mmol), methyl ethyl ketone (MEK) (600 ml), potassium carbonate (77.6 g), and benzyl bromide (22.3 ml, 187.5 mmol).[3]

-

Procedure:

-

A mixture of 2-nitro-4-hydroxyaniline and potassium carbonate in methyl ethyl ketone is prepared.[3]

-

Benzyl bromide is added to the mixture.[3]

-

The reaction mixture is heated at reflux for 3 hours.[3]

-

The solvent is removed by evaporation to dryness.[3]

-

The resulting residue is triturated in hexane, filtered, and dried under a vacuum to yield the final product.[3]

-

-

Yield: 40 g (88.9%).[3]

-

Melting Point: 106 °C.[3]

Crystallization

Single crystals suitable for X-ray diffraction analysis can be grown from a solution of the compound.

-

Solvent: Acetone.[2]

-

Procedure: The title compound is dissolved in acetone, and the solution is allowed to slowly evaporate at a constant temperature of 277 K.[2]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Instrument: Bruker SMART 1000 CCD area-detector diffractometer.

-

Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Data Collection: Data were collected at 297 K using ω and φ scans.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the experimental workflow for the synthesis and structural analysis of this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

An In-depth Technical Guide to the Thermal Stability of 4-(Benzyloxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-(Benzyloxy)-2-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known physical properties and infers its thermal behavior based on structurally related compounds. Detailed experimental protocols for thermal analysis are provided to enable researchers to determine its precise thermal characteristics.

Core Physical and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₁₃H₁₂N₂O₃. It features a nitro group ortho to an amine group and a benzyloxy substituent para to the amine. These functional groups are key to its chemical reactivity and thermal properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1] |

| Molecular Weight | 244.25 g/mol | [1] |

| CAS Number | 26697-35-8 | [2] |

| Appearance | Reported as a solid | [3] |

| Melting Point | 106 °C | This value is reported for 2-Nitro-4-(benzyloxy)aniline. |

| 150.5-151.5 °C | This value is for the isomer 2-(Benzyloxy)-4-nitroaniline. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

Note on Melting Point: There is conflicting data regarding the melting point. The value of 106 °C is explicitly for this compound. The higher melting point corresponds to its isomer and is included for comparative purposes. Purity of the sample can significantly influence the melting point.

Inferred Thermal Stability and Decomposition

The thermal stability of nitroaromatic compounds is significantly influenced by the substitution pattern on the aromatic ring. For ortho-nitroanilines, a common decomposition mechanism involves an intramolecular hydrogen transfer from the amine group to the nitro group, leading to the formation of a cyclic intermediate. This is often a lower energy pathway compared to the direct cleavage of the C-NO₂ bond.

Based on studies of related compounds such as N-benzyl-2-methyl-4-nitroaniline, which is stable up to 230 °C, and the general understanding that benzyloxy groups can lower the decomposition temperature of aromatic compounds to the 200-300 °C range, it is reasonable to hypothesize that this compound will exhibit decomposition in a similar temperature range. The presence of the ortho-nitro group suggests that the decomposition may be initiated by an intramolecular rearrangement.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA crucible.

-

Instrumentation: Place the crucible onto the sensitive microbalance within the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

The onset of decomposition is determined from the initial significant mass loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of high-purity this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan should be used as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min). To study the kinetics of decomposition, experiments can be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).[4]

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

An endothermic peak will indicate the melting point of the compound.

-

Exothermic peaks will indicate decomposition events. The onset temperature of the first major exotherm is a key indicator of thermal stability.

-

The area under the exothermic peak(s) can be integrated to determine the enthalpy of decomposition (ΔHd).

-

Visualizations

Experimental Workflow for Thermal Analysis

Postulated Thermal Decomposition Pathway

References

Spectroscopic Data of 4-(Benzyloxy)-2-nitroaniline: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)-2-nitroaniline (CAS No: 26697-35-8), a nitroaromatic compound utilized as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Overview

This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . Its structure features a benzyloxy group at the para position and a nitro group at the ortho position relative to the aniline amine group. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (phenyl ring) | 7.30 - 7.50 | Multiplet |

| Aromatic H (aniline ring) | 6.80 - 7.60 | Multiplet |

| -CH₂- (benzylic) | ~5.10 | Singlet |

| -NH₂ (amine) | 4.50 - 5.50 (broad) | Singlet |

Note: The chemical shifts of aromatic protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. The amine protons often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 145 - 150 |

| C-NO₂ | 135 - 140 |

| C-O | 150 - 155 |

| Aromatic C-H (aniline ring) | 105 - 125 |

| Aromatic C-H (phenyl ring) | 127 - 129 |

| Quaternary C (phenyl ring) | 136 - 138 |

| -CH₂- (benzylic) | ~70 |

Note: The chemical shifts are estimated based on the effects of the amine, nitro, and benzyloxy substituents on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3480 - 3300 | -NH₂ (Amine) | N-H Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Aromatic C-H | C-H Stretching |

| 2950 - 2850 | -CH₂- (Benzylic) | C-H Stretching |

| ~1620 | -NH₂ (Amine) | N-H Bending (Scissoring) |

| 1600 - 1450 | Aromatic Ring | C=C Stretching |

| 1570 - 1490 | -NO₂ (Nitro) | N=O Asymmetric Stretching |

| 1370 - 1280 | -NO₂ (Nitro) | N=O Symmetric Stretching |

| 1250 - 1200 | Aryl-O-CH₂ | C-O Asymmetric Stretching |

| 1050 - 1000 | Aryl-O-CH₂ | C-O Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 244 | [M]⁺ (Molecular Ion) |

| 153 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 138 | [M - C₇H₆O]⁺ (Loss of benzyloxy radical) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Note: The fragmentation pattern is predicted based on the structure of the molecule. The base peak is likely to be the benzyl cation at m/z 91 due to its stability.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[1]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[1]

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[1]

Data Acquisition:

-

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C is typically used.[2]

-

¹H NMR: Spectra are generally recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

-

¹³C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal, which is calibrated to TMS.[2]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound sample in an agate mortar.[4]

-

Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[4] The sample concentration in KBr should be between 0.2% and 1%.[5][6]

-

Quickly triturate the mixture to ensure a homogenous powder and to minimize moisture absorption.[4]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (approximately 8 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nexus 670, is used.

-

Procedure: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent 6890 GC with a 5973 Mass Selective Detector.[2]

-

Gas Chromatography (GC) Conditions:

-

Column: A 30 m capillary column with a 0.25 mm internal diameter and 0.25 μm film thickness is commonly used.[2]

-

Injector Temperature: 250 °C.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

-

Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, followed by a ramp up to 300 °C at a rate of 5 °C/min.[2]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detector Temperature: 280 °C.[2]

-

Mass Range: Scan from m/z 40 to 500.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(Benzyloxy)-2-nitroaniline

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development. It includes a detailed data summary, experimental protocols, and a visual representation of the molecular structure and proton relationships.

Introduction

This compound is an organic compound with the molecular formula C13H12N2O3.[1] It is a valuable intermediate in the synthesis of various more complex organic molecules, including pharmaceuticals and agrochemicals.[1] The structural elucidation of this molecule is critical for its application, and 1H NMR spectroscopy is a primary tool for this purpose. This guide offers a detailed interpretation of its proton NMR spectrum, facilitating its identification and use in research and development.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard. The following table summarizes the quantitative data obtained from the spectrum.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-3 | 7.54 | d | 2.9 | 1H | Ar-H |

| H-5 | 6.91 | dd | 9.1, 2.9 | 1H | Ar-H |

| H-6 | 6.85 | d | 9.1 | 1H | Ar-H |

| -NH2 | 5.95 | br s | - | 2H | Amine |

| -OCH2- | 5.11 | s | - | 2H | Benzylic |

| Phenyl-H | 7.35-7.45 | m | - | 5H | Ar-H (Benzyl) |

Note: The chemical shifts and coupling constants are based on compiled data and predictions from spectral databases and may vary slightly based on experimental conditions.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound presents a series of distinct signals that can be unambiguously assigned to the different protons in the molecule.

-

Aromatic Protons (Nitroaniline Moiety): The three protons on the nitroaniline ring appear in the aromatic region of the spectrum.

-

The proton at the C-3 position (H-3), being ortho to the electron-withdrawing nitro group, is the most deshielded and appears as a doublet at approximately 7.54 ppm with a small meta-coupling constant (J = 2.9 Hz) due to its interaction with H-5.

-

The proton at the C-5 position (H-5) is coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling), resulting in a doublet of doublets at around 6.91 ppm with coupling constants of J = 9.1 Hz and 2.9 Hz.

-

The proton at the C-6 position (H-6), ortho to the amino group, is the most shielded of the three and appears as a doublet at approximately 6.85 ppm with a large ortho-coupling constant (J = 9.1 Hz) from its interaction with H-5.

-

-

Amine Protons: The two protons of the primary amine group (-NH2) typically appear as a broad singlet around 5.95 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Benzylic Protons: The two protons of the methylene bridge (-OCH2-) in the benzyloxy group are chemically equivalent and are not coupled to any neighboring protons. Consequently, they appear as a sharp singlet at approximately 5.11 ppm.

-

Aromatic Protons (Benzyl Moiety): The five protons on the phenyl ring of the benzyloxy group are expected to resonate in the range of 7.35-7.45 ppm. Due to complex spin-spin coupling between the ortho, meta, and para protons, this signal typically appears as a multiplet.

Experimental Protocol

The following protocol outlines the methodology for acquiring the 1H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

-

Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Data Acquisition

-

Spectrometer: The 1H NMR spectrum is acquired on a 500 MHz NMR spectrometer.

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: An acquisition time of approximately 3-4 seconds is set.

-

Spectral Width: A spectral width of about 16 ppm (8000 Hz) is appropriate.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shifts and coupling constants for all signals.

Visualization of Molecular Structure and J-Coupling

The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of this compound and the key through-bond J-coupling interactions between the aromatic protons of the nitroaniline ring.

References

An In-Depth Technical Guide to the FTIR Spectrum of 4-(Benzyloxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-(benzyloxy)-2-nitroaniline. It includes a detailed experimental protocol for sample analysis, an interpretation of the expected vibrational frequencies, and a summary of the characteristic spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and analysis of this compound and related nitroaromatic amines.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound. The spectrum of this compound is characterized by the vibrational modes of its key functional groups: the primary amine (-NH₂), the nitro group (-NO₂), the benzyl ether linkage (-O-CH₂-), and the substituted aromatic rings. Understanding these characteristic absorptions is crucial for confirming the identity and purity of the synthesized compound.

Experimental Protocol for FTIR Analysis

Obtaining a high-quality FTIR spectrum of solid this compound requires proper sample preparation and instrument operation. The following protocol outlines the widely used Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample of this compound for FTIR analysis by transmission spectroscopy.

Materials and Equipment:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (for drying KBr, if necessary)

Procedure:

-

Drying: Ensure the KBr is completely dry by heating it under an infrared lamp or in an oven at 110°C for several hours. Moisture will cause broad absorption bands in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹), which can interfere with the N-H stretching bands of the analyte.

-

Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Add about 100-200 mg of dried KBr.

-

Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Press Assembly: Assemble the pellet die according to the manufacturer's instructions.

-

Loading the Die: Transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

-

Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the FTIR spectrum over the desired range, typically 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

-

Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and ensure they are completely dry before the next use to prevent cross-contamination.

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

For rapid analysis without extensive sample preparation, the ATR technique can be used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded.

Interpretation of the FTIR Spectrum

Key Functional Group Vibrations:

-

N-H Stretching (Amine Group): Primary aromatic amines typically show two distinct absorption bands in the 3500-3300 cm⁻¹ region.[3] The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ N-H), while the lower frequency band is due to the symmetric stretching mode (νₛ N-H).

-

N-O Stretching (Nitro Group): The nitro group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching (νₐₛ NO₂) is typically observed in the 1560-1485 cm⁻¹ range, while the symmetric stretching (νₛ NO₂) appears in the 1355-1315 cm⁻¹ region.[2]

-

C-O Stretching (Ether Linkage): The C-O stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands. The asymmetric C-O-C stretch is typically found in the 1275-1200 cm⁻¹ range, and the symmetric stretch is observed at lower frequencies, around 1050-1000 cm⁻¹.

-

Aromatic C=C and C-H Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear as a series of bands in the 1625-1430 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹.

-

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond (Ar-NH₂) is generally found in the 1340-1250 cm⁻¹ range.[2]

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on the vibrational analysis of analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3480 - 3440 | Medium | Asymmetric N-H Stretch (νₐₛ NH₂) |

| ~3380 - 3340 | Medium | Symmetric N-H Stretch (νₛ NH₂) |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (CH₂) |

| ~1620 - 1580 | Medium | Aromatic C=C Stretch & N-H Bend |

| ~1540 - 1500 | Strong | Asymmetric NO₂ Stretch (νₐₛ NO₂) |

| ~1490 - 1440 | Medium | Aromatic C=C Stretch |

| ~1350 - 1320 | Strong | Symmetric NO₂ Stretch (νₛ NO₂) |

| ~1300 - 1240 | Strong | Aromatic C-N Stretch |

| ~1260 - 1220 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1040 - 1010 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~850 - 800 | Strong | C-H Out-of-plane Bending |

Logical Relationships in FTIR Spectroscopy

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

Caption: Functional group correlation in the FTIR spectrum.

This guide provides a foundational understanding of the FTIR analysis of this compound. For definitive peak assignments, it is recommended to acquire an experimental spectrum of a purified sample and, if necessary, perform theoretical calculations using methods such as Density Functional Theory (DFT) for a more detailed vibrational analysis.

References

4-(Benzyloxy)-2-nitroaniline safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data of 4-(Benzyloxy)-2-nitroaniline

Chemical and Physical Properties

This compound is a nitroaromatic compound.[1] It features a benzyloxy substituent at the para position and a nitro group at the ortho position relative to the amino group.[1] This compound is typically a red or yellow solid and serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26697-35-8 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1] |

| Molecular Weight | 244.25 g/mol | [1] |

| Appearance | Red Solid | [3] |

| Melting Point | 141-143°C | [3] |

| Boiling Point | 443.6±30.0 °C (Predicted) | [3] |

| Density | 1.297±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

| Storage Temperature | Refrigerator | [3] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, the hazards can be inferred from the structurally similar compound, p-nitroaniline. Nitroanilines, in general, are known to pose health risks and require careful handling.[2] For p-nitroaniline, the following GHS hazard statements apply and should be considered as potential hazards for this compound.

Table 2: GHS Hazard Classification for p-Nitroaniline (as a proxy)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Source: Sigma-Aldrich SDS for 4-Nitroaniline

Toxicological Information

Detailed toxicological studies on this compound are limited.[1] Preliminary studies suggest it may cause allergic reactions and eye irritation.[1] The primary toxicological concern with nitroanilines is the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed for 2 to 4 hours or longer.

Table 3: Acute Toxicity Data for p-Nitroaniline

| Route of Exposure | Species | LD₅₀ Value |

| Oral | Rat | 750 mg/kg |

| Oral | Guinea Pig | 450 mg/kg |

| Dermal | Rat | >20000 mg/kg |

| Inhalation | Rat | >2.53 mg/L (4 h) |

Source: Toxicity data for p-Nitroaniline

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the alkylation of 4-nitroaniline with benzyl chloride.[1] This reaction is typically carried out in the presence of a base, such as sodium bicarbonate (NaHCO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1]

General Reaction Scheme:

4-nitroaniline + benzyl chloride --(NaHCO₃, TBAB)--> this compound

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for a laboratory setting.

Chemical Reactions

This compound can undergo several types of chemical reactions, making it a versatile intermediate:[1]

-

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.[1]

-

Substitution: The benzyloxy group can be substituted with other functional groups via nucleophilic substitution reactions.[1]

-

Oxidation: The compound can undergo oxidation, although this is less common due to the deactivating effect of the nitro group.[1]

Safe Handling and Emergency Procedures

The following workflow for handling toxic solid chemicals is based on the precautionary statements for p-nitroaniline and represents best practices for handling this compound.

Caption: General safe handling workflow for toxic solid chemicals, based on precautionary statements for p-nitroaniline.

Storage and Disposal

Storage:

Store in a cool, dark, and well-ventilated place.[4] The container should be kept tightly closed.[4] It is recommended to store this compound locked up and away from incompatible materials such as oxidizing agents.[4]

Disposal:

Dispose of this substance and its container to a licensed hazardous-waste disposal contractor or collection site, observing all federal, state, and local environmental regulations.[4] Avoid release to the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Users should always consult the most current SDS for any chemical before handling it and should conduct their own risk assessment. The information provided here is based on publicly available data for this compound and the related compound p-nitroaniline, and may not be exhaustive.

References

The Chemical Reactivity of the Benzyloxy Group in Nitroanilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxy group is a common protecting group for phenols and a significant pharmacophore in medicinal chemistry. Its reactivity within a molecule is profoundly influenced by the surrounding chemical environment. This technical guide provides a comprehensive overview of the chemical reactivity of the benzyloxy group when attached to a nitroaniline scaffold. The presence of both a strongly electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring creates a unique electronic landscape that dictates the stability and reaction pathways of the benzyloxy ether linkage. This document details the key reactions, including cleavage under reductive, acidic, and oxidative conditions, and notable intramolecular cyclizations. Quantitative data from various studies are summarized, and detailed experimental protocols for key transformations are provided to aid in practical application.

Introduction

Benzyloxy-substituted nitroanilines are important intermediates in the synthesis of a wide range of functional molecules, from pharmaceuticals to materials. The benzyloxy group often serves as a protecting group for a hydroxyl functionality during synthetic sequences. Its removal is a critical step, and the success of this deprotection is highly dependent on the reaction conditions and the substitution pattern of the nitroaniline ring. The interplay between the activating amino group and the deactivating nitro group, along with their positional isomerism (ortho, meta, para), modulates the reactivity of the benzyloxy C-O bond. Understanding these reactivity patterns is crucial for designing efficient and selective synthetic routes. This guide aims to provide a detailed technical resource on the subject, focusing on the practical aspects of reaction conditions, yields, and experimental procedures.

Cleavage of the Benzyloxy Group

The cleavage of the benzyloxy group in nitroanilines is a frequently encountered transformation. The choice of method depends on the overall molecular structure and the presence of other functional groups. The primary methods for debenzylation are catalytic hydrogenolysis, acid-mediated cleavage, and oxidative cleavage.

Reductive Cleavage: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is one of the most common and efficient methods for the cleavage of benzyl ethers. The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. A key consideration for benzyloxy nitroanilines is the simultaneous reduction of the nitro group. While in many cases the desired outcome is the reduction of both the nitro group and cleavage of the benzyloxy group to yield an aminophenol, selective cleavage of the benzyloxy group while retaining the nitro group is challenging under these conditions.

However, careful control of reaction conditions, such as catalyst choice, solvent, and hydrogen pressure, can sometimes afford the desired selectivity. For instance, the use of transfer hydrogenation conditions can occasionally offer milder alternatives to high-pressure hydrogenation.

Table 1: Reductive Cleavage of Benzyloxy Groups in Nitroanilines

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |

| 4-Benzyloxy-3-chloronitrobenzene | Pd/C (0.5 mol%), H₂ (20 psi), EtOH:THF (1:1), ambient temperature, 30 min | 4-Hydroxy-3-chloroaniline, 3-chloroaniline, 4-benzyloxy-3-chloroaniline | Trace of desired product, major debenzylation and dechlorination | [1] |

| N-benzyl-4-fluoroaniline | Pd/C, H₂, various conditions | 4-fluoroaniline (debenzylation), aniline (defluorination) | Variable |

Experimental Protocol: General Procedure for Catalytic Hydrogenolysis

A solution of the benzyloxy nitroaniline derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is added to a reaction vessel containing a catalytic amount of palladium on carbon (typically 5-10 mol%). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from a balloon to several psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Acid-Mediated Cleavage

Acid-mediated cleavage offers an alternative to reductive methods, which is particularly useful when other reducible functional groups, such as the nitro group, are to be preserved. Strong Lewis acids like boron trichloride (BCl₃) are effective reagents for the cleavage of benzyl ethers and have been shown to be compatible with nitro groups.[1] The reaction proceeds at low temperatures, and the addition of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of electron-rich aromatic rings.

Table 2: Acid-Mediated Cleavage of Benzyloxy Groups

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Aryl benzyl ethers (general) | BCl₃ (2 equiv), pentamethylbenzene (3 equiv), CH₂Cl₂, -78 °C to rt | Aryl alcohol | High | [1] |

| Substrate with nitro group | BCl₃, pentamethylbenzene | Debenzylated product with nitro group intact | Good | [2] |

| 2-benzyloxy-nitrobenzene | MgI₂, solvent-free, heat | 2-nitrophenol | 95 | [3] |

Experimental Protocol: BCl₃-Mediated Debenzylation of a Benzyloxy Nitroaniline

To a solution of the benzyloxy nitroaniline and pentamethylbenzene (3 equivalents) in dry dichloromethane at -78 °C under an inert atmosphere (e.g., argon), a solution of boron trichloride (1 M in CH₂Cl₂, 2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: Workflow for BCl₃-mediated debenzylation.

Oxidative Cleavage

Oxidative cleavage of benzyl ethers is a less common but potentially useful method, especially when seeking orthogonality with other protecting groups. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often used for the cleavage of p-methoxybenzyl (PMB) ethers. However, the reactivity of unsubstituted benzyl ethers is lower. Importantly, the presence of a strongly electron-withdrawing group like a nitro group on the aromatic ring to which the benzyloxy group is attached can significantly deactivate the benzylic C-H bonds towards oxidation, often rendering the benzyloxy group stable to oxidative cleavage conditions. For instance, p-nitrobenzyl ethers are reported to be inert to oxidative cleavage with oxoammonium salts.

Intramolecular Reactions of the Benzyloxy Group

The proximity of the benzyloxy group to the nitro and amino functionalities can lead to intramolecular reactions, particularly cyclization events.

Cyclization of N-Benzyl-o-nitroanilines

N-acylated derivatives of N-benzyl-o-nitroanilines can undergo cyclization to form 2-aryl-1-hydroxybenzimidazoles.[4] This reaction is typically promoted by a base such as sodium methoxide. The reaction mechanism is believed to involve an initial deacylation followed by cyclization.

Caption: Pathway for benzimidazole formation.

Photochemical Reactions

The o-nitrobenzyl group is a well-known photolabile protecting group. While less common for O-benzyloxy groups on a nitroaniline ring, photochemical activation can lead to intramolecular reactions. For example, o-nitrobenzyl oxime ethers can undergo photo-induced N-O bond cleavage followed by intramolecular cyclization to form phenanthridines.[5] This suggests that appropriately substituted benzyloxy nitroanilines could potentially undergo photochemical rearrangements or cyclizations.

Influence of Substituent Position on Reactivity

The relative positions of the benzyloxy, amino, and nitro groups on the aniline ring have a significant impact on the reactivity of the benzyloxy group.

-

Ortho-nitro group: An ortho-nitro group can participate in intramolecular reactions, such as the cyclization of N-benzyl-o-nitroanilines. It also has a strong electron-withdrawing effect through both induction and resonance, which can influence the reactivity of a neighboring benzyloxy group.

-

Para-nitro group: A para-nitro group exerts a strong electron-withdrawing effect, primarily through resonance. This deactivates the aromatic ring towards electrophilic attack and can influence the stability of the benzyloxy group towards certain cleavage conditions.

-

Meta-nitro group: A meta-nitro group has a strong inductive electron-withdrawing effect but cannot participate in resonance with the benzyloxy group's oxygen atom. This results in a different electronic environment compared to the ortho and para isomers.

Summary and Outlook

The chemical reactivity of the benzyloxy group in nitroanilines is a multifaceted topic governed by the strong and opposing electronic effects of the amino and nitro substituents. While catalytic hydrogenolysis is a powerful tool for debenzylation, it often leads to concomitant reduction of the nitro group. Acid-mediated cleavage, particularly with BCl₃, offers a reliable method for selective debenzylation while preserving the nitro functionality. Oxidative cleavage is generally not favored due to the deactivating effect of the nitro group. Intramolecular cyclizations, especially in ortho-substituted systems, represent a key reactive pathway for these molecules.